S-tert-butyl butanethioate
Description
S-tert-Butyl butanethioate (CAS 15925-47-0), also known as acetoacetic acid, 1-thio-, S-tert-butyl ester, is a thioester characterized by a tert-butyl group attached to the sulfur atom and a butanethioate backbone. It is utilized in organic synthesis, particularly in the preparation of heterocyclic compounds such as 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one . Its tert-butyl substituent imparts steric bulk, influencing reactivity and interaction patterns in catalytic or binding environments. For instance, in molecular docking studies, the S-tert-butyl group forms π-H-bond interactions with residues like B-L120 and B-F123, highlighting its role in stabilizing ligand-receptor complexes .
Properties
CAS No. |
6330-43-4 |
|---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
S-tert-butyl butanethioate |
InChI |
InChI=1S/C8H16OS/c1-5-6-7(9)10-8(2,3)4/h5-6H2,1-4H3 |
InChI Key |
BVMZYBZGPGIIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)SC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-tert-butyl butanethioate typically involves the reaction of butanoyl chloride with tert-butyl thiol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester. The general reaction scheme is as follows:
Butanoyl chloride+tert-butyl thiol→S-tert-butyl butanethioate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to improve the synthesis of various tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Base-Catalyzed 1,2-Elimination Reactions
S-tert-Butyl butanethioate undergoes base-catalyzed 1,2-elimination to form α,β-unsaturated thioesters. For example:
-
Elimination of TsOH (tosylic acid) from S-tert-butyl 3-tosyloxybutanethioate (12 ) with KOH in 3:1 EtOH–H₂O yields S-tert-butyl (E)-2-butenethioate (major) and S-tert-butyl (Z)-2-butenethioate (minor) .
-
Under similar conditions, 12 reacts 18 times faster than its oxygen ester counterpart due to the thioester group’s superior electron-withdrawing and stabilizing effects .
Stereochemical Outcomes
The elimination stereochemistry depends on the substrate’s diastereomeric configuration:
| Substrate Diastereomer | Syn Elimination (%) | Anti Elimination (%) |
|---|---|---|
| (2R*,3R*) | 18 ± 2 | 82 ± 2 |
| (2R*,3S*) | 5 ± 1 | 95 ± 1 |
This disparity arises from steric and kinetic isotope effects (KIEs). The (2R*,3R*) configuration favors syn elimination due to reduced steric hindrance, while anti elimination dominates for (2R*,3S*) substrates .
Intramolecular Syn Elimination Pathway
A novel intramolecular syn elimination (Ei mechanism) was identified in β-acetoxy thioesters:
-
S-tert-Butyl (2R*,3R*)-3-acetoxy-2,3-²H₂-butanethioate (3 ) undergoes 18% syn elimination via a proposed oxyanion intermediate .
-
This pathway involves nucleophilic attack at the carbonyl carbon, forming a transient oxyanion that facilitates concerted proton abstraction and leaving group departure.
Control experiments confirmed minimal isomerization (<1%) of products under reaction conditions, validating the stereochemical integrity of the results .
Comparative Reactivity with Oxygen Esters
Thioesters exhibit significantly higher reactivity than oxygen esters in elimination reactions:
-
The rate constant (k) for 12 (thioester) is 18-fold greater than that of its oxygen analog (11 ) at 30°C .
-
Enhanced reactivity is attributed to the thioester’s:
-
Lower C=O bond order (greater polarization).
-
Improved stabilization of transition states via sulfur’s polarizability.
-
Mechanistic Insights
The elimination reactions proceed at the E1cb–E2 interface , with competing pathways:
-
E2 Mechanism : Bimolecular anti-periplanar elimination dominates for (2R*,3S*) diastereomers.
-
E1cb Mechanism : Carbanion formation precedes elimination, favored in sterically hindered substrates.
-
Ei Mechanism : Intramolecular syn elimination occurs via a cyclic transition state, accounting for 18% of product in (2R*,3R*) thioesters .
Scientific Research Applications
S-tert-butyl butanethioate has several applications in scientific research:
Biology: Studied for its potential role in biochemical pathways involving thioesters.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-tert-butyl butanethioate involves its reactivity as a thioester. The sulfur atom in the thioester group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thioesters
Thioesters vary significantly in their physicochemical and functional properties based on substituents. Below is a comparative analysis of S-tert-butyl butanethioate with key analogs:
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituent |
|---|---|---|---|---|---|---|
| This compound | 15925-47-0 | C₈H₁₄O₂S | 174.26 | Not reported | Not reported | tert-Butyl |
| S-Methyl butanethioate | 2432-51-1 | C₅H₁₀OS | 118.20 | 142–143 | 0.966 | Methyl |
| S-[2-(Dimethylamino)ethyl] butanethioate | 63512-62-9 | C₈H₁₅NOS₂ | 175.29 | Not reported | Not reported | Dimethylaminoethyl |
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., dimethylaminoethyl in S-[2-(dimethylamino)ethyl] butanethioate) enhance resonance stabilization of the thioester, altering reactivity in condensation or hydrolysis reactions .
- Thermal Stability : S-Methyl butanethioate’s lower molecular weight correlates with a lower boiling point (142–143°C) compared to bulkier analogs .
This compound :
- Synthesis of Furanones: Reacts with diketene to form 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, a precursor for bioactive molecules .
- Catalytic Interactions : In enzyme inhibition studies, the tert-butyl group participates in hydrophobic interactions, enhancing binding affinity (e.g., IC₅₀ = 0.4 nM for related indole derivatives) .
S-Methyl Butanethioate :
- Flavoring Agent : Classified as GRAS (Generally Recognized As Safe) by JECFA, used in food additives for its sweet, cheesy aroma at low concentrations .
- Synthetic Utility : Converts to β-diketones (e.g., octane-3,5-dione) via phosphine-mediated reactions (72% yield) .
S-[2-(Dimethylamino)ethyl] Butanethioate :
- Pharmaceutical Intermediates: The dimethylaminoethyl group facilitates solubility in polar solvents, making it suitable for drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
